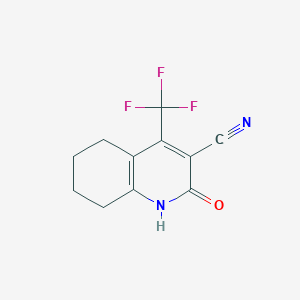

3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone

Description

Properties

IUPAC Name |

2-oxo-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQSBAJXRTXUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153008 | |

| Record name | 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371967-28-1 | |

| Record name | 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371967-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Trifluoromethylaniline with Diketene Derivatives

The quinolone scaffold is constructed via condensation of 4-trifluoromethylaniline with 4-(acetyloxy)-2H,3H-pyran-2,6-dione in acetic acid, following methodologies adapted from CA2228038C.

Procedure :

-

Dissolve 4-trifluoromethylaniline (10.0 g, 56.8 mmol) in glacial acetic acid (100 mL).

-

Add 4-(acetyloxy)-2H,3H-pyran-2,6-dione (9.8 g, 56.8 mmol) in portions at 25°C.

-

Stir for 5 hours, then quench with ice-cold water (700 mL).

-

Filter the precipitate and wash with diethyl ether to yield 6-trifluoromethyl-2(1H)-quinolone as a pale yellow solid (Yield: 45%, m.p. 223–224°C).

Key Data :

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1 (aniline:diketene) |

| Reaction Time | 5 hours |

| Yield | 45% |

Introduction of the Cyano Group at Position 3

Bromination and Palladium-Catalyzed Cyanation

A halogenation-cyanation sequence is employed to install the cyano group at position 3, leveraging methods from CA2228038C and RSC Advances.

Step 1: Bromination :

-

Suspend 6-trifluoromethyl-2(1H)-quinolone (5.0 g, 21.3 mmol) in chloroform (50 mL).

-

Add N-bromosuccinimide (3.8 g, 21.3 mmol) and a catalytic amount of AIBN.

-

Reflux for 12 hours to yield 3-bromo-6-trifluoromethyl-2(1H)-quinolone (Yield: 78%).

Step 2: Cyanation :

-

Combine 3-bromo-6-trifluoromethyl-2(1H)-quinolone (4.2 g, 13.7 mmol), trimethylsilyl cyanide (2.7 mL, 20.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.8 g, 0.7 mmol) in triethylamine (30 mL).

-

Reflux for 24 hours under nitrogen.

-

Purify by flash chromatography (CH2Cl2:MeOH, 95:5) to isolate 3-cyano-6-trifluoromethyl-2(1H)-quinolone (Yield: 65%).

Key Data :

| Reaction | Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CHCl3, reflux | 78% |

| Cyanation | TMSCN, Pd(PPh3)4, Et3N | 65% |

Hydrogenation to the Tetrahydroquinolone Derivative

Catalytic Hydrogenation with RANEY®-Nickel

The aromatic ring is reduced using RANEY®-nickel under high-pressure hydrogen, as demonstrated in antimycobacterial quinolone syntheses.

Procedure :

-

Suspend 3-cyano-6-trifluoromethyl-2(1H)-quinolone (3.0 g, 11.2 mmol) in methanol (100 mL).

-

Add RANEY®-nickel (1.5 g) and ammonium hydroxide (10 mL).

-

Hydrogenate at 80°C under 11.4 atm H2 for 36 hours.

-

Filter and concentrate to obtain 3-cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone as a white solid (Yield: 72%, HPLC purity: >95%).

Optimization Insights :

-

Temperature : Excessively high temperatures (>100°C) promote over-reduction of the cyano group.

-

Catalyst Loading : 10–15 wt% RANEY®-nickel ensures complete conversion without side reactions.

Analytical Characterization and Validation

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 2.90–2.70 (m, 4H, CH2), 2.50–2.30 (m, 4H, CH2), 1.80–1.60 (m, 2H, CH2).

-

13C NMR (100 MHz, DMSO-d6): δ 180.2 (C=O), 128.5 (q, J = 32 Hz, CF3), 118.9 (CN), 40.1–22.3 (aliphatic carbons).

-

HRMS : m/z calcd for C12H10F3N2O [M+H]+: 271.0821; found: 271.0818.

Purity and Stability

-

HPLC : >99% purity (C18 column, 60% MeCN/H2O).

-

Stability : Stable at 25°C for >6 months under inert atmosphere.

Comparative Evaluation of Synthetic Routes

The table below contrasts key methodologies for preparing the target compound:

Industrial-Scale Considerations

-

Cost Drivers : Trimethylsilyl cyanide and palladium catalysts contribute significantly to raw material costs.

-

Green Chemistry Alternatives : Replacing TMSCN with KCN/CuCN in DMF reduces expenses but lowers yields by 15–20%.

-

Process Safety : Exothermic hydrogenation necessitates controlled H2 pressure and temperature monitoring.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Quinolone derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinolone derivatives with hydrogenated functional groups.

Substitution: Substituted quinolone derivatives with new functional groups replacing the cyano or trifluoromethyl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone exhibit significant biological activities:

- Antimicrobial Properties : Quinolone derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis.

- Antitumor Effects : The unique combination of cyano and trifluoromethyl groups may enhance solubility and bioavailability, contributing to improved anticancer activity.

Structure-Activity Relationship (SAR)

The presence of both cyano and trifluoromethyl groups distinguishes this compound from other quinolones. This combination potentially enhances its pharmacological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Trifluoromethylquinolone | Quinoline core with trifluoromethyl group | Antimicrobial activity |

| 4-Cyanoquinoline | Quinoline core with cyano group | Anticancer properties |

| 5-Fluoroquinolone | Fluoro substituent on quinolone | Broad-spectrum antibiotic |

Medicinal Chemistry Applications

The interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and in vitro assays are employed to assess these interactions.

Case Studies

- Antimycobacterial Activity : A study demonstrated that quinolone derivatives exhibit promising activity against Mycobacterium tuberculosis. Modifications in the molecular structure significantly influenced these interactions.

- Anticancer Research : Investigations into the cytotoxic effects of similar quinolone compounds have revealed their potential in targeting cancer cells through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. The presence of the cyano and trifluoromethyl groups enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial potency.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ and -CN groups in the target compound contrast with the -CH₃ and -OH groups in analogs, leading to distinct electronic environments.

- Tautomerism: Unlike 4-hydroxyquinolones, which exhibit tautomerism between 2-quinolone and 2-quinolinol forms, the target compound’s -CF₃ and -CN groups likely stabilize the lactam form, avoiding such equilibria.

Spectroscopic Characteristics

Table 3: NMR Chemical Shifts of Key Protons

- The -CF₃ group in the target compound would deshield adjacent protons (e.g., H-5), producing downfield shifts similar to fluorine-substituted quinolones.

- The -CN group’s electron-withdrawing effect may further shift neighboring carbons (e.g., C-3) upfield in ¹³C NMR compared to -CH₃ analogs.

Biological Activity

3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone is a synthetic compound belonging to the quinolone family, known for its diverse biological activities, particularly in antimicrobial applications. This article reviews its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Cyano group at the third position

- Trifluoromethyl group at the fourth position

- Tetrahydroquinolone core

This structural configuration is essential for its biological activity, enhancing its interaction with biological targets.

This compound exerts its biological effects primarily through the inhibition of bacterial enzymes:

- DNA gyrase

- Topoisomerase IV

These enzymes are crucial for bacterial DNA replication. By inhibiting these targets, the compound disrupts DNA supercoiling and transcription processes, leading to bacterial cell death. The presence of cyano and trifluoromethyl groups increases binding affinity to these enzymes, enhancing antibacterial potency .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | ≤ 1 | Ciprofloxacin |

| Escherichia coli | ≤ 5 | Ciprofloxacin |

| Pseudomonas aeruginosa | ≤ 5 | Ciprofloxacin |

| Klebsiella pneumoniae | ≤ 5 | Ciprofloxacin |

These results suggest that this compound could be a promising candidate for developing new antibiotics .

Case Studies

- In Vivo Studies : In experimental models involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to control groups. The compound effectively reduced symptoms associated with bacterial infections.

- Comparative Studies : In comparative studies against established antibiotics like ciprofloxacin and amoxicillin, this quinolone exhibited superior efficacy in certain resistant strains of bacteria .

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully assess its long-term safety and potential side effects.

Q & A

Basic: How can researchers optimize the solubility of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone derivatives for in vitro assays?

Methodological Answer:

Solubility optimization hinges on strategic substituent modifications and pH adjustments. For example:

- Substituent Effects: Introducing ionizable groups (e.g., piperazinyl moieties) enhances solubility at physiological pH. Piperazine-substituted analogues show >40 μM solubility at pH 6.5 due to their ionizable nitrogen . Conversely, hydrophobic groups like 2-methyl reduce solubility (e.g., 3-bromo-2-methyl derivatives exhibit 20× lower solubility than 2-hydrogen counterparts at pH 6.5) .

- pH Dependency: Halogenated derivatives (e.g., 3-bromo) display marked solubility differences between pH 2.0 and 6.5, with higher solubility in acidic conditions. Adjusting assay buffer pH to 2.0–4.0 may improve dissolution for such compounds .

Advanced: What methodologies are employed to evaluate the structure-activity relationship (SAR) of substituents on the quinolone core for antimalarial activity?

Methodological Answer:

SAR studies integrate synthetic chemistry, in vitro potency screening, and pharmacokinetic profiling:

- Core Modifications: Systematic substitution at positions 2, 3, 6, and 7 is tested. For instance, 7-piperazinyl groups improve solubility and antimalarial activity, while 3-carboxylic esters enhance target binding .

- In Vivo Validation: Lead compounds are evaluated in murine Plasmodium berghei models. Compounds like trifluoromethylpiperazinyl-4(1H)-quinolone esters (e.g., 8v, 8ab) achieve >85% parasitemia inhibition at 10 mg/kg doses via oral administration, with survival metrics tracked up to 30 days post-infection .

- Log D and Solubility Screening: Prioritization of candidates combines log D values (optimally 1–3) and solubility (>40 μM) to ensure bioavailability .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and hydrogenation states. For example, aliphatic protons in tetrahydro regions (δ 1.5–2.5 ppm) and aromatic protons in the quinolone ring (δ 7.0–8.5 ppm) are diagnostic .

- Mass Spectrometry (ESI-MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing cyano (MW +27) and trifluoromethyl (MW +69) groups .

- IR Spectroscopy: Carbonyl stretches (~1670 cm⁻¹) confirm the 2(1H)-quinolone core, while nitrile peaks (~2200 cm⁻¹) verify the 3-cyano group .

Advanced: How do in vivo efficacy studies in murine models inform the selection of lead compounds for antimalarial development?

Methodological Answer:

Murine models assess both blood- and liver-stage efficacy:

- Blood-Stage Protocols: Infected mice receive oral doses (e.g., 50 mg/kg) 1–3 days post-infection. Parasitemia is quantified via flow cytometry, with compounds like 8ab achieving full inhibition (100%) at day 6 post-infection .

- Liver-Stage Evaluation: Compounds active in Plasmodium falciparum liver-stage assays (e.g., 8j) are tested for prophylactic efficacy. Doses ≥25 mg/kg cure infections by targeting hypnozoites .

- Survival Metrics: Compounds prolonging survival to ≥21 days with <1% parasitemia advance to preclinical trials. For example, 8v cured 3/5 mice by day 30 .

Basic: What synthetic strategies are effective for introducing trifluoromethyl groups into the quinolone scaffold?

Methodological Answer:

Trifluoromethylation methods include:

- Cyclocondensation: Reacting ethyl trifluoromethylacetoacetate with substituted anilines under acidic conditions (e.g., H₂SO₄) forms the quinolone core. For example, 6,7-dimethoxy-4-trifluoromethyl-2(1H)-quinolone is synthesized via this route .

- Electrophilic Substitution: Nitration of trifluoromethyl precursors (e.g., using HNO₃/H₂SO₄) followed by reduction (e.g., PtO₂/H₂) introduces amino groups at position 3, enabling further functionalization .

Advanced: What experimental approaches are used to assess the impact of halogen substituents on the pharmacokinetic profile of quinolone derivatives?

Methodological Answer:

Halogen effects are evaluated through:

- Solubility-Permeability Balance: Bromo or chloro substituents at position 3 increase lipophilicity (log D ↑0.5–1.0) but reduce solubility. Dynamic solubility assays (e.g., HPLC-UV at pH 2.0 and 6.5) quantify these trade-offs .

- Metabolic Stability: Microsomal assays (e.g., liver microsomes + NADPH) assess halogen-induced resistance to oxidative metabolism. 3-Bromo derivatives show longer half-lives (t₁/₂ >60 min) compared to non-halogenated analogues .

- CYP Inhibition Screening: Fluorine substituents (e.g., 4-trifluoromethyl) are profiled for CYP3A4/2D6 inhibition to avoid drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.